1-Bromo-2,3-bis(bromomethyl)benzene

Description

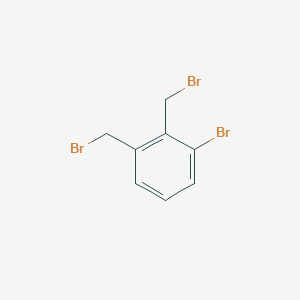

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRHSLOVXUBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569458 | |

| Record name | 1-Bromo-2,3-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-82-5 | |

| Record name | 1-Bromo-2,3-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,3-bis(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-bis(bromomethyl)benzene (CAS 127168-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a halogenated aromatic compound with the CAS number 127168-82-5. Its structure, featuring a benzene ring substituted with one bromine atom and two bromomethyl groups in adjacent positions, makes it a versatile building block in organic synthesis. The presence of three reactive sites—the aryl bromide and two benzylic bromides—allows for a range of chemical transformations, making it a molecule of interest for the synthesis of complex organic structures, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known characteristics.

Physicochemical Properties

While specific experimental data for 1-Bromo-2,3-bis(bromomethyl)benzene is not widely reported in the literature, its fundamental properties have been computed and are summarized in the table below.

| Property | Value | Source |

| CAS Number | 127168-82-5 | [1] |

| Molecular Formula | C₈H₇Br₃ | [1] |

| Molecular Weight | 342.85 g/mol | [1] |

| IUPAC Name | 1-bromo-2,3-bis(bromomethyl)benzene | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)CBr)CBr | [1] |

| InChI Key | ASZRHSLOVXUBHJ-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis

The synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene can be achieved through the radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent.

Experimental Protocol: Radical Bromination of 1-Bromo-2,3-dimethylbenzene

This protocol is adapted from established procedures for benzylic bromination.

Materials:

-

1-Bromo-2,3-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (approximately 0.02 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be initiated and sustained with a UV lamp if necessary.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filtration: Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Synthetic Workflow

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a trifunctional aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring a bromine atom and two reactive bromomethyl groups in an ortho and meta relationship on a benzene ring, makes it a versatile building block for the construction of complex molecular architectures. The presence of three distinct reactive sites allows for sequential and site-selective functionalization, enabling the synthesis of novel macrocycles, rigid linkers for drug-scaffold design, and functionalized polymers. This technical guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

Quantitative data on the physical properties of 1-Bromo-2,3-bis(bromomethyl)benzene are not extensively reported in publicly available literature. However, based on its chemical structure and data for isomeric compounds, a number of key properties can be summarized. It is important to note that some of the following data are predicted or based on related structures and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₃ | PubChem[1] |

| Molecular Weight | 342.85 g/mol | PubChem[1] |

| CAS Number | 127168-82-5 | PubChem[1] |

| IUPAC Name | 1-bromo-2,3-bis(bromomethyl)benzene | PubChem[1] |

| Melting Point | Data not available. Isomer 2-bromo-1,3-bis(bromomethyl)benzene has a reported melting point of 104.0 to 108.0 °C. | - |

| Boiling Point | Data not available. Isomer 2-bromo-1,3-bis(bromomethyl)benzene has a predicted boiling point of 333.4 ± 32.0 °C. | - |

| Density | Data not available. Isomer 2-bromo-1,3-bis(bromomethyl)benzene has a predicted density of 2.082 ± 0.06 g/cm³. | - |

| Solubility | Insoluble in water; soluble in various organic solvents such as dioxane, chloroform, and ethanol. | General chemical knowledge |

| Appearance | Expected to be a solid at room temperature. | - |

Crystal Structure:

A crystal structure for 1-Bromo-2,3-bis(bromomethyl)benzene is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 896175.[1] This crystallographic data provides the most accurate information on the solid-state conformation and can be used to determine the experimental density.

Synthesis and Experimental Protocols

The primary synthetic route to 1-Bromo-2,3-bis(bromomethyl)benzene involves the free-radical bromination of the corresponding 1-bromo-2,3-dimethylbenzene precursor. This reaction selectively targets the benzylic protons of the methyl groups.

Experimental Protocol: Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

This protocol is a representative procedure based on established methods for benzylic bromination.

Materials:

-

1-Bromo-2,3-dimethylbenzene

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-Bromo-2,3-bis(bromomethyl)benzene.

Reactivity and Applications in Drug Development

The synthetic utility of 1-Bromo-2,3-bis(bromomethyl)benzene lies in the high reactivity of its benzylic bromide moieties, which are excellent leaving groups in nucleophilic substitution reactions. This allows the molecule to act as a versatile bifunctional or trifunctional linker.

Key Reactions:

-

Nucleophilic Substitution: The bromomethyl groups readily react with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This is the primary mode of reactivity exploited in the synthesis of more complex molecules.

-

Macrocyclization: Due to the presence of two reactive bromomethyl groups, this compound is an ideal building block for the synthesis of macrocycles.[2][3] Reaction with dinucleophiles under high-dilution conditions can lead to the formation of various cyclic structures, which are of great interest in drug discovery for targeting challenging protein-protein interactions.

-

Scaffold Decoration: The bromine atom on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of additional diversity elements. The bromomethyl groups can be functionalized before or after these coupling reactions, providing a high degree of synthetic flexibility.

Relevance to Drug Development:

-

Linkerology: In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker that connects the different components of the molecule is crucial for its efficacy. The rigid aromatic core of 1-Bromo-2,3-bis(bromomethyl)benzene can serve as a well-defined spacer in such linkers.

-

Scaffold-Based Drug Design: The compound can be used as a central scaffold to which different pharmacophoric groups are attached. The defined spatial orientation of the substituents on the benzene ring can be exploited to create molecules with specific three-dimensional shapes for optimal binding to biological targets.

-

Peptide and Peptidomimetic Chemistry: The bis(bromomethyl) functionality can be used to "staple" or cyclize peptides by reacting with the side chains of two cysteine or other nucleophilic amino acid residues.[4] This can lead to conformationally constrained peptides with improved stability and biological activity.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis and purification of 1-Bromo-2,3-bis(bromomethyl)benzene.

Application in Macrocycle Synthesis

Caption: A diagram showing the logical relationship of using 1-Bromo-2,3-bis(bromomethyl)benzene as a linker in the synthesis of macrocycles for various applications.

References

An In-Depth Technical Guide to 1-Bromo-2,3-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene. This compound, a tribrominated aromatic hydrocarbon, holds potential as a versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to materials science and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents comparative data from its better-characterized isomers, 1,2- and 1,3-bis(bromomethyl)benzene, to provide a predictive framework for its characterization and reactivity.

Molecular Structure and Chemical Identity

1-Bromo-2,3-bis(bromomethyl)benzene is a substituted benzene derivative with the molecular formula C₈H₇Br₃.[1] The molecule consists of a benzene ring substituted with one bromine atom and two bromomethyl (-CH₂Br) groups at the 1, 2, and 3 positions, respectively. The presence of three reactive bromine atoms, one attached directly to the aromatic ring and two in benzylic positions, makes it a trifunctional electrophile with potential for diverse chemical transformations.

Below is a diagram illustrating the molecular structure of 1-Bromo-2,3-bis(bromomethyl)benzene.

Caption: Molecular structure of 1-Bromo-2,3-bis(bromomethyl)benzene.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₃ | [1] |

| Molecular Weight | 342.85 g/mol | [1] |

| CAS Number | 127168-82-5 | [1] |

| IUPAC Name | 1-bromo-2,3-bis(bromomethyl)benzene | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)CBr)CBr | [1] |

| InChI | InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | [1] |

| InChIKey | ASZRHSLOVXUBHJ-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 3.7 | [1] |

| Computed Hydrogen Bond Donor Count | 0 | [1] |

| Computed Hydrogen Bond Acceptor Count | 0 | [1] |

| Computed Rotatable Bond Count | 2 | [1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene is not explicitly documented in readily accessible scientific literature. However, a plausible and commonly employed method for the synthesis of bis(bromomethyl)benzene derivatives is the free-radical bromination of the corresponding dimethylbenzene precursor.

Proposed Synthetic Route: Free-Radical Bromination

The synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene would likely proceed via the free-radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

The proposed reaction scheme is as follows:

Caption: Proposed workflow for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.

General Experimental Protocol (Based on Analogs)

The following is a generalized experimental protocol for the synthesis of bis(bromomethyl)benzenes, which could be adapted for the synthesis of the title compound.

Materials:

-

1-Bromo-2,3-dimethylbenzene (starting material)

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or UV lamp

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature to allow for the precipitation of succinimide.

-

Remove the succinimide by filtration.

-

Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 1-Bromo-2,3-bis(bromomethyl)benzene.

Spectroscopic Characterization (Predicted)

As of the date of this guide, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Bromo-2,3-bis(bromomethyl)benzene are not available in the public domain. The following data is predicted based on the known spectral properties of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons of the bromomethyl groups.

-

Aromatic Protons (Ar-H): The three aromatic protons will likely appear as a complex multiplet in the region of δ 7.0-7.6 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the three bromine substituents.

-

Benzylic Protons (-CH₂Br): The four protons of the two bromomethyl groups are expected to appear as two distinct singlets in the region of δ 4.5-4.8 ppm, due to their different chemical environments.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the bromine atoms (C-Br and C-CH₂Br) will show characteristic chemical shifts.

-

Benzylic Carbons (-CH₂Br): Two signals for the benzylic carbons are expected in the region of δ 30-35 ppm.

-

Comparative NMR Data for Bis(bromomethyl)benzene Isomers:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| o-bis(Bromomethyl)benzene | 4.68 (s, 4H), 7.26-7.39 (m, 4H) | 30.1, 129.6, 131.2, 136.7 | [2] |

| m-bis(Bromomethyl)benzene | 4.48 (s, 4H), 7.33 (m, 3H), 7.43 (m, 1H) | 33.0, 129.1, 129.3, 129.6, 138.4 | [2] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1-Bromo-2,3-bis(bromomethyl)benzene is expected to exhibit characteristic absorption bands for the aromatic ring and the C-Br bonds.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-H bending (aromatic): ~900-675 cm⁻¹ (indicative of substitution pattern)

-

C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (342.85 g/mol ). Due to the presence of three bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of bromine atoms and bromomethyl groups.

Reactivity and Potential Applications

1-Bromo-2,3-bis(bromomethyl)benzene is a highly functionalized molecule with three potential reaction sites. The two benzylic bromide groups are particularly reactive towards nucleophilic substitution, making this compound a valuable precursor for the synthesis of more complex molecules. The aryl bromide can participate in various cross-coupling reactions.

Potential Applications:

-

Organic Synthesis: As a trifunctional building block, it can be used to construct complex polycyclic aromatic compounds, macrocycles, and dendrimers.

-

Materials Science: It could serve as a monomer or cross-linking agent in the synthesis of polymers with specific thermal or optical properties.

-

Drug Development: The rigid benzenoid core with three reactive handles makes it an interesting scaffold for the synthesis of novel small molecules for biological screening. The introduction of various functional groups via substitution of the bromine atoms could lead to the generation of libraries of compounds with potential therapeutic applications. However, there is currently no published research on the biological activity or use of 1-Bromo-2,3-bis(bromomethyl)benzene in drug development.

Below is a diagram illustrating the logical relationship of its potential applications.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2,3-bis(bromomethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Bromo-2,3-bis(bromomethyl)benzene, a compound of interest in organic synthesis and materials science. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document, therefore, serves as a foundational resource for researchers, providing a predictive assessment of its solubility based on structural characteristics, a detailed experimental framework for determining its solubility, and a template for the systematic recording of such data.

Physicochemical Properties and Predicted Solubility Profile

1-Bromo-2,3-bis(bromomethyl)benzene (C₈H₇Br₃) is a halogenated aromatic compound.[1] Its molecular structure, featuring a benzene ring substituted with one bromine atom and two bromomethyl groups, suggests it is a relatively nonpolar to weakly polar molecule. The principle of "like dissolves like" dictates that a substance will dissolve best in a solvent with a similar polarity. Therefore, 1-Bromo-2,3-bis(bromomethyl)benzene is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents, while demonstrating limited solubility in highly polar solvents such as water. This is consistent with the observed solubility of structurally related bis(bromomethyl)benzene isomers, which are soluble in solvents like ethanol, ether, and chloroform.[2][3]

Quantitative Solubility Data

Table 1: Template for Experimental Solubility Data of 1-Bromo-2,3-bis(bromomethyl)benzene

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Hexane | Non-Polar | |||

| Toluene | Non-Polar | |||

| Dichloromethane | Moderately Polar | |||

| Chloroform | Moderately Polar | |||

| Ethyl Acetate | Moderately Polar | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology

-

Preparation of the Sample: An excess amount of solid 1-Bromo-2,3-bis(bromomethyl)benzene is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. This is typically achieved using an orbital shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). The equilibration time can vary but is often in the range of 24 to 72 hours.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow the undissolved solid to sediment. To ensure the complete removal of any suspended solid particles from the saturated supernatant, the solution should be filtered through a chemically inert syringe filter (e.g., a 0.22 µm or 0.45 µm PTFE filter). Centrifugation prior to filtration can also be employed to aid in the separation.

-

Quantification: The concentration of 1-Bromo-2,3-bis(bromomethyl)benzene in the clear, saturated filtrate is then determined using a suitable analytical technique. The choice of analytical method will depend on the physicochemical properties of the compound and the available instrumentation. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A calibration curve is first established using standard solutions of known concentrations of the compound. The saturated solution is then appropriately diluted and analyzed by HPLC to determine its concentration.

-

UV-Visible Spectroscopy: If the compound possesses a suitable chromophore, a standard curve of absorbance versus concentration can be generated. The absorbance of the diluted saturated solution is then measured to determine its concentration.

-

Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid residue is determined. This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not stable to heating.

-

Logical Relationship of Solubility

Caption: Predicted solubility of 1-Bromo-2,3-bis(bromomethyl)benzene based on polarity.

Experimental Workflow for Solubility Determination

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2,3-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Symmetry

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. In 1-Bromo-2,3-bis(bromomethyl)benzene, the substitution pattern on the aromatic ring dictates the chemical environment of each proton and carbon atom, leading to a unique spectral fingerprint.

Figure 1: Molecular Structure of 1-Bromo-2,3-bis(bromomethyl)benzene.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-Bromo-2,3-bis(bromomethyl)benzene is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the bromomethyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | 1H | J_ortho ≈ 7-9, J_meta ≈ 1-3 |

| H-5 | 7.1 - 7.3 | Triplet (t) | 1H | J_ortho ≈ 7-9 |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | 1H | J_ortho ≈ 7-9, J_meta ≈ 1-3 |

| -CH₂Br (at C2) | 4.6 - 4.8 | Singlet (s) | 2H | N/A |

| -CH₂Br (at C3) | 4.5 - 4.7 | Singlet (s) | 2H | N/A |

Rationale for Assignments:

-

Aromatic Protons (H-4, H-5, H-6): The aromatic region is predicted to show a complex pattern due to the asymmetry of the substitution. H-6 is expected to be the most downfield-shifted proton due to the deshielding effects of the adjacent bromine atom and the ortho-bromomethyl group. H-4 will be similarly deshielded by the neighboring bromomethyl group. H-5, being meta to the bromine and flanked by two protons, will likely appear as a triplet. The coupling between these adjacent protons will result in the observed splitting patterns.

-

Methylene Protons (-CH₂Br): The two bromomethyl groups are chemically inequivalent due to the asymmetric substitution pattern of the aromatic ring. However, their chemical environments are very similar, and their signals are expected to be sharp singlets, likely overlapping or appearing very close to each other in the region of 4.5-4.8 ppm. This chemical shift is consistent with data from isomeric bis(bromomethyl)benzenes.[2] For instance, in 1,2-bis(bromomethyl)benzene, the methylene protons appear as a singlet at 4.68 ppm.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments. Due to the lack of symmetry, all eight carbon atoms in 1-Bromo-2,3-bis(bromomethyl)benzene are expected to be chemically distinct.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 138 - 142 |

| C-3 | 137 - 141 |

| C-4 | 128 - 132 |

| C-5 | 127 - 131 |

| C-6 | 130 - 134 |

| -CH₂Br (at C2) | 30 - 33 |

| -CH₂Br (at C3) | 29 - 32 |

Rationale for Assignments:

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing bromine and bromomethyl groups (C-1, C-2, and C-3) will be significantly deshielded and appear downfield. The carbon bearing the bromine atom (C-1) is expected to have a chemical shift in the range of 120-125 ppm, which is a characteristic value for a carbon attached to a bromine in a benzene ring. The carbons attached to the bromomethyl groups (C-2 and C-3) will also be downfield. The remaining aromatic carbons (C-4, C-5, and C-6) will appear at higher fields.

-

Methylene Carbons (-CH₂Br): The carbons of the bromomethyl groups are expected to resonate in the range of 29-33 ppm. This is consistent with the ¹³C NMR data for 1,2-bis(bromomethyl)benzene, where the bromomethyl carbons appear at 30.1 ppm.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-Bromo-2,3-bis(bromomethyl)benzene, the following experimental protocol is recommended:

Figure 2: Workflow for NMR Data Acquisition and Processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Bromo-2,3-bis(bromomethyl)benzene.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the resulting solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer. A field strength of at least 400 MHz for ¹H is recommended for good spectral resolution.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the instrument.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase correct the spectra to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

-

Identify the chemical shifts and multiplicities of all signals in both the ¹H and ¹³C spectra.

-

Conclusion

The structural characterization of 1-Bromo-2,3-bis(bromomethyl)benzene by ¹H and ¹³C NMR spectroscopy is a critical step in its application in synthetic chemistry. This guide provides a detailed, predictive analysis of its NMR spectra, grounded in fundamental principles and comparative data from related isomers. The provided experimental protocol outlines the necessary steps for acquiring high-quality spectral data, which is essential for unambiguous structure confirmation. For researchers and professionals in drug development and materials science, a thorough understanding of these spectroscopic techniques is indispensable for advancing their scientific endeavors.

References

Mass Spectrometry Analysis of 1-Bromo-2,3-bis(bromomethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 1-Bromo-2,3-bis(bromomethyl)benzene (C₈H₇Br₃). Due to the absence of direct experimental mass spectra for this specific compound in the reviewed literature, this document outlines a predicted fragmentation pattern based on the well-established principles of mass spectrometry and data from structurally analogous brominated aromatic compounds. This guide also includes a detailed, adaptable experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and visual workflows to aid in experimental design and data interpretation.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of 1-Bromo-2,3-bis(bromomethyl)benzene is expected to be characterized by the presence of a molecular ion peak cluster and several key fragment ions. The isotopic signature of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, will result in characteristic isotopic patterns for all bromine-containing fragments, appearing as clusters of peaks separated by two mass-to-charge units (m/z).

Table 1: Predicted Quantitative Mass Spectrometry Data for 1-Bromo-2,3-bis(bromomethyl)benzene

| Predicted m/z (for ⁷⁹Br, ⁸¹Br) | Proposed Ion Structure | Description of Fragmentation |

| 338, 340, 342, 344 | [C₈H₇Br₃]⁺ | Molecular Ion (M⁺) |

| 259, 261, 263 | [C₈H₇Br₂]⁺ | Loss of a bromine radical (•Br) |

| 249, 251 | [C₇H₆Br₂]⁺ | Loss of a bromomethyl radical (•CH₂Br) |

| 182, 184 | [C₈H₇Br]⁺ | Loss of two bromine radicals (2 •Br) |

| 170, 172 | [C₇H₆Br]⁺ | Loss of a bromine radical and a bromomethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed by loss of all bromine atoms and rearrangement |

The fragmentation of 1-Bromo-2,3-bis(bromomethyl)benzene under electron ionization (EI) is predicted to initiate with the removal of an electron from the aromatic ring or one of the bromine atoms. The resulting molecular ion is then susceptible to a series of fragmentation reactions.

A primary fragmentation pathway likely involves the cleavage of a carbon-bromine bond, which is relatively weak. The loss of a bromine radical (•Br) would lead to a dibrominated fragment ion. Subsequent or alternative fragmentation could involve the loss of a bromomethyl radical (•CH₂Br), a common fragmentation pathway for benzyl bromides. The formation of the stable tropylium ion (m/z 91) through rearrangement after the loss of all bromine substituents is also a highly probable event in the fragmentation of benzyl-substituted aromatic compounds.

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of 1-Bromo-2,3-bis(bromomethyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

2.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 1-Bromo-2,3-bis(bromomethyl)benzene in a high-purity solvent such as toluene or dichloromethane at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological or environmental samples), a suitable extraction and cleanup procedure is required. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or other established methods for halogenated organic compounds.

2.2. GC-MS Instrumentation and Parameters

A high-resolution gas chromatograph coupled to a mass spectrometer is recommended for this analysis.

Table 2: Suggested GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Temperature Program | Initial: 80 °C (hold 2 min) Ramp 1: 15 °C/min to 200 °C Ramp 2: 10 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-450 |

| Scan Mode | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions listed in Table 1. |

2.3. Data Analysis

-

Qualitative Analysis: Identify the peak corresponding to 1-Bromo-2,3-bis(bromomethyl)benzene in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the isotopic cluster of the molecular ion and major fragment ions.

-

Quantitative Analysis: If using SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 259) against the concentration of the working standards. Use this calibration curve to determine the concentration of the analyte in unknown samples.

Experimental and Analytical Workflow

The overall process for the mass spectrometry analysis of 1-Bromo-2,3-bis(bromomethyl)benzene can be visualized as a logical workflow, from sample acquisition to final data interpretation.

Conclusion

Theoretical Reactivity of 1-Bromo-2,3-bis(bromomethyl)benzene: An In-depth Technical Guide

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis.[1] Its structure, featuring two benzylic bromide moieties and one aryl bromide on a benzene ring, suggests a rich and differential reactivity profile. The key to unlocking its synthetic utility lies in understanding the distinct chemical behavior of these different carbon-bromine bonds. This whitepaper provides a theoretical exploration of the reactivity of 1-bromo-2,3-bis(bromomethyl)benzene, drawing parallels from studies on analogous compounds to predict its behavior in various chemical transformations.

Core Reactivity Principles: A Tale of Two Bromides

The reactivity of 1-bromo-2,3-bis(bromomethyl)benzene is governed by the presence of two distinct types of C-Br bonds:

-

Benzylic Bromides (-CH₂Br): The two bromomethyl groups contain C(sp³)-Br bonds. These are known to be highly reactive towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the ability of the adjacent benzene ring to stabilize the resulting carbocation (in SN1) or the transition state.

-

Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring has a C(sp²)-Br bond. This bond is significantly less reactive towards traditional nucleophilic substitution due to the high energy of the corresponding phenyl cation and the repulsion between the incoming nucleophile and the electron-rich aromatic ring.[2] However, this aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.[3]

This differential reactivity allows for selective functionalization, making 1-bromo-2,3-bis(bromomethyl)benzene an attractive intermediate for the synthesis of complex molecules.[1][3]

Predicted Reaction Pathways

Based on the principles outlined above, we can predict two primary, orthogonal reaction pathways for 1-bromo-2,3-bis(bromomethyl)benzene.

The benzylic bromides are expected to be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2 and 3 positions.

Generalized Reaction Scheme: 1-Bromo-2,3-bis(bromomethyl)benzene + 2 Nu⁻ → 1-Bromo-2,3-bis(nucleophilomethyl)benzene + 2 Br⁻ (where Nu⁻ = OH⁻, OR⁻, CN⁻, N₃⁻, etc.)

This selective reactivity is a cornerstone of the synthetic utility of related bromomethylated benzenes.[3]

The aryl bromide is predicted to be unreactive under nucleophilic substitution conditions but can readily participate in cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. This provides a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the 1-position of the benzene ring.

Generalized Reaction Scheme (Suzuki Coupling Example): 1-Bromo-2,3-bis(bromomethyl)benzene + R-B(OH)₂ --[Pd catalyst, Base]--> 1-R-2,3-bis(bromomethyl)benzene + B(OH)₂Br (where R = alkyl, aryl, vinyl, etc.)

The following diagram illustrates these orthogonal reaction pathways.

Hypothetical Computational Workflow for Reactivity Analysis

While no specific studies on 1-bromo-2,3-bis(bromomethyl)benzene were found, a typical theoretical investigation of its reactivity would likely employ Density Functional Theory (DFT). Such a study would provide quantitative insights into reaction mechanisms and selectivity.

The workflow for such a computational study is outlined below.

Computational Protocol Details:

A hypothetical study might employ the following protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: A functional such as B3LYP or M06-2X would be suitable for geometry optimizations and frequency calculations.

-

Basis Set: A basis set like 6-311+G(d,p) for lighter atoms and a pseudopotential basis set like LANL2DZ for bromine would be appropriate.

-

Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) could be used.

-

Analysis: The calculations would yield optimized geometries of reactants, products, and transition states. Frequency calculations would confirm the nature of stationary points (minima or first-order saddle points) and provide thermochemical data to calculate activation and reaction free energies.

Quantitative Data Summary

Due to the absence of specific theoretical studies on 1-bromo-2,3-bis(bromomethyl)benzene, a table of quantitative data (e.g., activation energies, bond dissociation energies) cannot be provided at this time. Such data would be the output of dedicated computational studies as outlined in the workflow above.

General Experimental Protocols

While specific, optimized protocols for 1-bromo-2,3-bis(bromomethyl)benzene are not available, a general procedure for a common transformation, such as the reaction of the benzylic bromides with a nucleophile, can be proposed based on standard organic synthesis techniques.

Example Protocol: Synthesis of 1-Bromo-2,3-bis(azidomethyl)benzene

-

Materials:

-

1-Bromo-2,3-bis(bromomethyl)benzene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-bromo-2,3-bis(bromomethyl)benzene (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium azide (2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

-

Note: This is a generalized protocol and would require optimization for this specific substrate. All experimental work should be conducted with appropriate safety precautions.

Conclusion

1-Bromo-2,3-bis(bromomethyl)benzene presents a compelling target for synthetic chemists due to its predicted differential reactivity. The presence of highly reactive benzylic bromides alongside a less reactive aryl bromide suitable for cross-coupling offers a platform for orthogonal synthesis strategies. While direct theoretical studies are currently lacking, the principles of physical organic chemistry and computational analyses of related compounds provide a strong framework for predicting its chemical behavior. Future computational and experimental work is necessary to fully elucidate and quantify the reactivity of this versatile molecule, which will undoubtedly pave the way for its application in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

References

An In-depth Technical Guide to the Electrophilic Character of 1-Bromo-2,3-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the aromatic core of 1-Bromo-2,3-bis(bromomethyl)benzene. Due to the absence of direct experimental studies on this specific molecule in the reviewed literature, this document leverages established principles of physical organic chemistry and data from analogous compounds to predict its reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions.

Theoretical Analysis of Electrophilicity and Reactivity

The reactivity of an aromatic ring towards electrophiles is governed by the electronic and steric effects of its substituents. In 1-Bromo-2,3-bis(bromomethyl)benzene, the benzene ring is functionalized with three distinct groups: a bromine atom at the C1 position and two bromomethyl groups at the C2 and C3 positions.

1.1. Electronic Effects of Substituents

-

Bromo Group (-Br) at C1: Halogens, including bromine, are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic.[1][2] However, they are ortho-, para-directing because the lone pairs on the halogen can be donated via a resonance effect (+M) to stabilize the carbocation intermediate (the sigma complex) formed during ortho or para attack.[3][4]

-

Bromomethyl Groups (-CH₂Br) at C2 and C3: The bromomethyl group is an alkyl group substituted with an electronegative bromine atom.

-

Inductive Effect: The primary alkyl chain is weakly electron-donating (+I). However, the highly electronegative bromine atom attached to the methyl group exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted to the aromatic ring, reducing its electron density. Therefore, the -CH₂Br group is considered a deactivating group.[5][6]

-

Directing Effect: Despite being deactivating, alkyl-type substituents are generally ortho-, para-directors. This is because they can stabilize the adjacent positive charge in the sigma complex through hyperconjugation and weak inductive effects.[7] The -CH₂Br group is thus predicted to be an ortho-, para-director.[5][6]

-

1.2. Predicted Overall Reactivity

With three deactivating substituents (one bromo and two bromomethyl groups), the aromatic ring of 1-Bromo-2,3-bis(bromomethyl)benzene is expected to be significantly deactivated towards electrophilic aromatic substitution compared to benzene itself. Reactions will likely require harsher conditions, such as higher temperatures or stronger Lewis acid catalysts, to proceed at a reasonable rate.[8][9]

Regioselectivity in Electrophilic Aromatic Substitution

The positions available for substitution on the 1-Bromo-2,3-bis(bromomethyl)benzene ring are C4, C5, and C6. The final product distribution will be determined by the cumulative and sometimes conflicting directing effects of the three substituents, as well as steric hindrance.

-

Director Analysis:

-

The C1-Bromo group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 is already substituted, it directs towards C4 and C6 .

-

The C2-Bromomethyl group directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions. With C1 and C3 blocked, it directs towards C5 .

-

The C3-Bromomethyl group directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. With C2 blocked, it directs towards C4 and C6 .

-

-

Predicted Substitution Pattern:

-

Position C4: This position is favored by the directing effects of two groups: the C1-Bromo group (para) and the C3-Bromomethyl group (ortho).

-

Position C6: This position is also favored by two groups: the C1-Bromo group (ortho) and the C3-Bromomethyl group (para).

-

Position C5: This position is favored only by the C2-Bromomethyl group (para).

-

The directing effects are antagonistic. However, the C4 and C6 positions are reinforced by two substituents each, whereas the C5 position is directed by only one. Therefore, substitution is most likely to occur at the C4 and C6 positions . Between C4 and C6, steric hindrance from the adjacent C3-bromomethyl group might slightly disfavor the C4 position compared to the C6 position. Thus, the major product is predicted to be the C6-substituted isomer, followed closely by the C4-substituted isomer. The C5 isomer is expected to be a minor product.

Quantitative Data on Reactivity of Analogous Compounds

To contextualize the predicted deactivation of the target molecule's aromatic ring, the following table summarizes the relative rates of electrophilic nitration for several monosubstituted benzenes compared to benzene. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

| Compound | Substituent | Substituent Type | Relative Rate of Nitration (Benzene = 1) |

| Toluene | -CH₃ | Activating (Weak) | 23[1] |

| Benzene | -H | Reference | 1 |

| Chlorobenzene | -Cl | Deactivating (Weak) | 0.033[6] |

| Bromobenzene | -Br | Deactivating (Weak) | 0.030[1] |

| Ethyl Benzoate | -CO₂Et | Deactivating (Strong) | 0.002[5] |

| Nitrobenzene | -NO₂ | Deactivating (Strong) | 6 x 10⁻⁸[9] |

Table 1: Relative rates of electrophilic nitration for various monosubstituted benzenes.

The data clearly illustrates that halogens (-Cl, -Br) and other inductively withdrawing groups significantly reduce the rate of electrophilic aromatic substitution. Given that 1-Bromo-2,3-bis(bromomethyl)benzene possesses three such deactivating groups, its reactivity is expected to be substantially lower than that of benzene or even bromobenzene.

Hypothetical Experimental Protocol: Nitration

The following protocol is a generalized procedure for the nitration of a deactivated aromatic ring, adapted from established methods for bromobenzene.[3][10][11] This protocol should be considered a starting point for experimental design and would require optimization and rigorous safety assessment.

Objective: To synthesize 1-Bromo-6-nitro-2,3-bis(bromomethyl)benzene and its isomers via electrophilic aromatic substitution.

Reagents and Materials:

-

1-Bromo-2,3-bis(bromomethyl)benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice (crushed)

-

Deionized Water

-

95% Ethanol

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration apparatus

-

Crystallization dish

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, cautiously add 10 mL of concentrated sulfuric acid. While stirring, slowly add 10 mL of concentrated nitric acid, ensuring the temperature is maintained below 20°C.

-

Reaction Setup: In a separate flask, dissolve 5.0 g of 1-Bromo-2,3-bis(bromomethyl)benzene in a minimal amount of a suitable inert solvent (e.g., dichloromethane), if necessary, or use it neat if liquid. Cool this flask in an ice bath to approximately 5-10°C.

-

Addition of Nitrating Agent: Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes. Monitor the internal temperature closely and maintain it below 50-55°C to minimize dinitration and side reactions.[3][11]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water until the washings are neutral to litmus paper.

-

Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from 95% ethanol. The para- (C6) and ortho- (C4) substituted isomers often have different solubilities, allowing for their separation.[10]

Conclusion

The electrophilicity of the aromatic ring in 1-Bromo-2,3-bis(bromomethyl)benzene is significantly reduced due to the cumulative electron-withdrawing inductive effects of its three substituents. Based on a theoretical analysis of the directing effects, electrophilic aromatic substitution is predicted to occur preferentially at the C6 and C4 positions, with the C6 isomer likely being the major product. Any experimental investigation into the electrophilic reactions of this compound would require forcing conditions and careful product analysis to separate the resulting isomers. The information presented in this guide provides a robust theoretical framework for scientists and researchers to design and interpret future experimental work on this and structurally related molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. savitapall.com [savitapall.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene from its precursor, 3-bromo-o-xylene. The core of this transformation lies in the free-radical bromination of the benzylic methyl groups, a fundamental reaction in organic synthesis for the preparation of versatile intermediates. This document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data. Additionally, it includes schematic diagrams of the reaction pathway and experimental workflow to facilitate a clear understanding of the process for researchers in organic chemistry and drug development.

Introduction

1-Bromo-2,3-bis(bromomethyl)benzene is a valuable trifunctional building block in organic synthesis, particularly for the construction of complex polycyclic aromatic structures and macrocycles.[1] Its three distinct bromine sites—one on the aromatic ring and two on the benzylic positions—allow for sequential and selective functionalization. The synthesis of this compound is most effectively achieved through the selective bromination of the two methyl groups of 3-bromo-o-xylene.

This process utilizes a free-radical chain reaction, where N-Bromosuccinimide (NBS) serves as the preferred brominating agent.[2][3] NBS provides a low, constant concentration of molecular bromine (Br₂), which favors the desired benzylic substitution over electrophilic aromatic bromination.[3][4] The reaction is initiated by either thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV light.[5][6]

Reaction Pathway and Mechanism

The conversion of 3-bromo-o-xylene to 1-Bromo-2,3-bis(bromomethyl)benzene is a benzylic halogenation. The reaction proceeds via a radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

-

Initiation: The radical initiator (e.g., AIBN or BPO) undergoes homolytic cleavage upon heating or UV irradiation to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3-bromo-o-xylene to form a stable benzylic radical and HBr.[4] This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the monobrominated product and a new bromine radical. This cycle repeats on the second methyl group to form the desired dibrominated product.

-

Termination: The reaction concludes when radicals combine with each other to form stable, non-radical species.

The use of a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane is crucial to prevent the competing ionic reaction pathways that could lead to electrophilic addition to the aromatic ring.[6]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.

3.1. Materials and Reagents

-

3-Bromo-o-xylene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for chromatography, if needed)

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (or a UV lamp for photo-initiation)

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

3.3. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-o-xylene (1.0 eq) and the solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (2.1 eq) and the radical initiator, AIBN (0.02 eq), to the flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored for the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[5]

-

-

Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel to afford the pure 1-Bromo-2,3-bis(bromomethyl)benzene.[5]

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | 3-Bromo-o-xylene (Starting Material) | 1-Bromo-2,3-bis(bromomethyl)benzene (Product) |

| IUPAC Name | 1-Bromo-2,3-dimethylbenzene[2] | 1-Bromo-2,3-bis(bromomethyl)benzene[7] |

| CAS Number | 576-23-8[2] | 127168-82-5[7][8] |

| Molecular Formula | C₈H₉Br | C₈H₇Br₃[7][8] |

| Molecular Weight | 185.06 g/mol | 342.85 g/mol [7] |

| Typical Yield | N/A | 70-85% (representative for similar reactions) |

| Appearance | Liquid | White to off-white solid (expected) |

| Purity (Typical) | >98% | >95% (after purification)[8] |

Characterization: The structure and purity of the synthesized 1-Bromo-2,3-bis(bromomethyl)benzene would be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons and a characteristic singlet for the benzylic -CH₂Br protons.

-

¹³C NMR: Will show distinct signals for the aromatic carbons and the benzylic carbon.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product's mass, with a characteristic isotopic pattern for three bromine atoms.

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the general workflow for the synthesis.

Caption: Chemical synthesis pathway from 3-bromo-o-xylene.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. 1-Bromo-2,3-bis(bromomethyl)benzene [myskinrecipes.com]

- 2. 3-Bromo-o-xylene | High-Purity Aromatic Reagent [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 1-Bromo-2,3-bis(bromomethyl)benzene | C8H7Br3 | CID 15167896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aobchem.com [aobchem.com]

A Technical Guide to the Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene via Radical Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene from 3-bromo-o-xylene through a radical bromination reaction. This process is a key transformation in organic synthesis, yielding a versatile building block for the development of complex molecules in the pharmaceutical and materials science sectors.[1] This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.

Introduction

The selective introduction of bromine atoms onto benzylic positions of substituted xylenes is a powerful tool for creating reactive intermediates. The target molecule, 1-Bromo-2,3-bis(bromomethyl)benzene, features two reactive bromomethyl groups, making it an ideal precursor for further functionalization in the synthesis of novel therapeutic agents and advanced materials. The primary synthetic route to this compound is the radical bromination of 3-bromo-o-xylene, typically employing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Reaction Mechanism and Principles

The conversion of 3-bromo-o-xylene to 1-Bromo-2,3-bis(bromomethyl)benzene proceeds via a free-radical chain mechanism.[2][3] This reaction is highly selective for the benzylic hydrogens due to the resonance stabilization of the resulting benzylic radical intermediate.

The process can be understood in three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), upon heating or UV irradiation. This generates free radicals. These radicals then react with N-Bromosuccinimide (NBS) to produce a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3-bromo-o-xylene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to form the monobrominated product and a new bromine radical. This cycle repeats on the second methyl group to yield the desired 1-Bromo-2,3-bis(bromomethyl)benzene.

-

Termination: The reaction concludes when radicals combine with each other to form stable, non-reactive molecules.

The use of NBS is crucial as it maintains a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the radical bromination of xylene derivatives to their corresponding bis(bromomethyl)benzenes. These values are based on analogous reactions and provide a baseline for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.

| Parameter | Value | Notes |

| Reactants | ||

| 3-bromo-o-xylene | 1.0 equivalent | Starting material |

| N-Bromosuccinimide (NBS) | 2.0 - 2.2 equivalents | Brominating agent |

| Radical Initiator (AIBN/BPO) | 0.02 - 0.05 equivalents | Initiates the radical chain reaction |

| Solvent | ||

| Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | 5 - 10 mL per gram of starting material | Anhydrous conditions are essential |

| Reaction Conditions | ||

| Temperature | 75-85 °C (Reflux) | Depends on the chosen solvent |

| Reaction Time | 4 - 12 hours | Monitored by TLC or GC-MS |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric oxygen |

| Work-up & Purification | ||

| Filtration | To remove succinimide byproduct | |

| Aqueous Wash | Saturated NaHCO₃, Water, Brine | To remove acidic byproducts and unreacted reagents |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase |

| Purification Method | Recrystallization or Column Chromatography | Depends on the purity of the crude product |

| Yield | ||

| Expected Yield | 60 - 80% | Highly dependent on reaction conditions and purity of reagents |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the radical bromination of substituted xylenes.

Materials:

-

3-bromo-o-xylene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-o-xylene (1.0 eq.) in anhydrous carbon tetrachloride or acetonitrile.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (2.1 eq.) and the radical initiator (AIBN or BPO, 0.03 eq.).

-

Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to reflux with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (using a hexane/ethyl acetate eluent system) or GC-MS. The reaction is typically complete when the starting material is no longer detectable.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

-

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Radical Initiators (AIBN/BPO): Can be explosive upon heating or shock. Handle with care and store appropriately.

-

Brominated Products: Benzyl bromides are lachrymators and irritants. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the experiment in a well-ventilated laboratory fume hood.

Conclusion

The radical bromination of 3-bromo-o-xylene is an effective method for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene. Careful control of reaction conditions, particularly the stoichiometry of NBS and the exclusion of moisture and light (other than for initiation if required), is critical for achieving a high yield and purity of the desired product. The resulting versatile intermediate can be utilized in a wide range of subsequent synthetic transformations, making it a valuable compound for drug discovery and materials science research.

References

Discrepancy Identified Between Chemical Name and CAS Number

A critical discrepancy has been identified between the requested chemical, 1-Bromo-2,3-bis(bromomethyl)benzene, and the provided CAS number, 38183-24-7. Our comprehensive search reveals that the CAS number for 1-Bromo-2,3-bis(bromomethyl)benzene is 127168-82-5 .[1][2] Conversely, the CAS number 38183-24-7 corresponds to a different compound, 7,8-Dihydroxyflavone .[3][4]

This technical guide will proceed with the information available for 1-Bromo-2,3-bis(bromomethyl)benzene (CAS: 127168-82-5) . We advise researchers and scientists to verify the correct substance for their intended application.

Chemical Suppliers

For researchers seeking to procure 1-Bromo-2,3-bis(bromomethyl)benzene (CAS: 127168-82-5), several chemical suppliers list this compound in their catalogs. The availability and pricing can be obtained directly from these vendors.

| Supplier | CAS Number | Additional Information |

| MySkinRecipes | 127168-82-5 | Offers the compound with 95% purity. Storage is recommended at 2-8°C under inert gas.[1] |

| PubChem | 127168-82-5 | Lists depositor-supplied synonyms and provides aggregated GHS information.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-2,3-bis(bromomethyl)benzene is presented below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₃ | [1][2] |

| Molecular Weight | 342.85 g/mol | [1] |

| IUPAC Name | 1-bromo-2,3-bis(bromomethyl)benzene | [2] |

| SMILES | C1=CC(=C(C(=C1)Br)CBr)CBr | [2] |

| InChI | InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | [2] |

Safety and Handling

According to the aggregated GHS information provided by suppliers, 1-Bromo-2,3-bis(bromomethyl)benzene is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this chemical. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Protocols

General Synthetic Workflow for Benzylic Bromination:

Caption: Generalized workflow for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.

Applications in Drug Development and Research